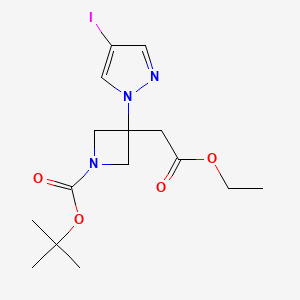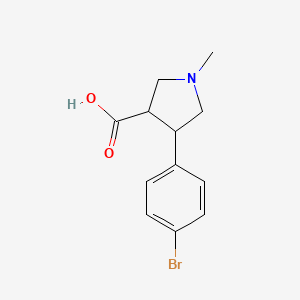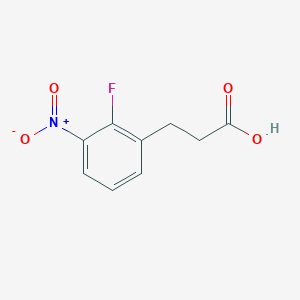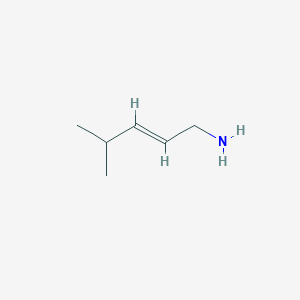
trans-3-Fluorocinnamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Fluorocinnamic acid tert-butyl ester: is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a fluorine atom on the phenyl ring and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluorocinnamic acid tert-butyl ester can be achieved through the Steglich esterification method. This involves the reaction of trans-3-Fluorocinnamic acid with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction typically proceeds under mild conditions, making it suitable for substrates that are sensitive to harsher conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-3-Fluorocinnamic acid tert-butyl ester can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: trans-3-Fluorocinnamic acid tert-butyl ester is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its ester group can be hydrolyzed to release the active trans-3-Fluorocinnamic acid, which may have potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, where the presence of fluorine can impart desirable properties like increased chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of trans-3-Fluorocinnamic acid tert-butyl ester involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to proteins and other biomolecules. The ester group can undergo hydrolysis to release trans-3-Fluorocinnamic acid, which can then interact with specific enzymes or receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds:
- trans-2,4-Difluorocinnamic acid
- trans-2,5-Difluorocinnamic acid
- trans-3,4-Difluorocinnamic acid
Comparison: Compared to other fluorinated cinnamic acid derivatives, trans-3-Fluorocinnamic acid tert-butyl ester is unique due to the presence of a single fluorine atom at the 3-position and a tert-butyl ester group. This specific substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H15FO2 |
|---|---|
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
tert-butyl (E)-3-(3-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-13(2,3)16-12(15)8-7-10-5-4-6-11(14)9-10/h4-9H,1-3H3/b8-7+ |
Clave InChI |
IKDGGSOWHJECTM-BQYQJAHWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C=C/C1=CC(=CC=C1)F |
SMILES canónico |
CC(C)(C)OC(=O)C=CC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


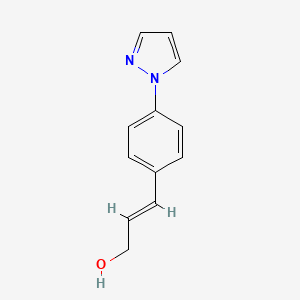

![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
